

Evaluating the Drug-Like Properties of 3-(dimethylamino)sydnone: A Comparative Analysis

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Compound of Interest

Compound Name: Sydnone, 3-(dimethylamino)-

Cat. No.: B15480062

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For researchers, scientists, and drug development professionals, understanding the drug-like properties of a novel compound is a critical early step in assessing its therapeutic potential. This guide provides a comparative evaluation of the drug-like properties of 3-(dimethylamino)sydnone, a mesoionic compound of interest, against two reference compounds: Molsidomine, a commercially available sydnone-based vasodilator, and Caffeine, a well-characterized central nervous system stimulant.

Due to the limited availability of experimental data for 3-(dimethylamino)sydnone, its physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been predicted using validated computational models. These predicted values are presented alongside experimental data for Molsidomine and Caffeine to provide a comprehensive comparison.

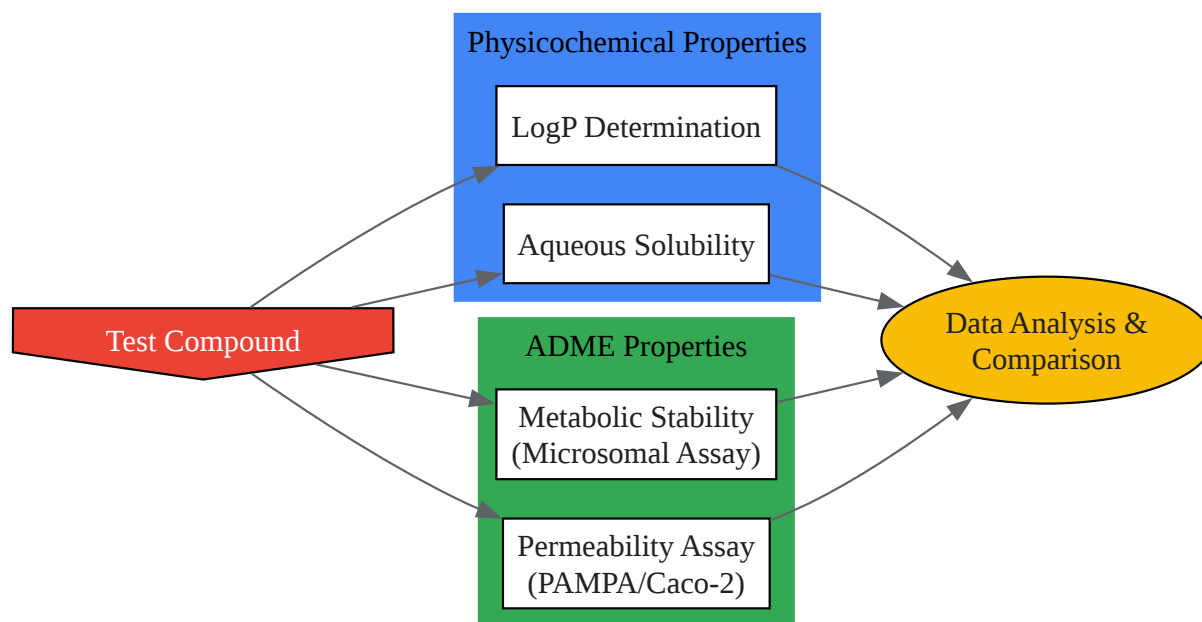
Physicochemical and ADME Properties

The following table summarizes key drug-like properties for 3-(dimethylamino)sydnone and the comparator compounds. These parameters are crucial in determining a compound's suitability for oral administration and its likely pharmacokinetic behavior in the body.

| Property | 3-(dimethylamino)sydnone (Predicted) | Molsidomine (Experimental) | Caffeine (Experimental) |
|--|--------------------------------------|--|---|
| Molecular Weight (g/mol) | 129.12 | 242.23 | 194.19 |
| LogP | -0.85 | 0.4 | -0.07 |
| Aqueous Solubility (mg/mL) | High | Sparingly soluble in water (22.37 mg/mL in purified water at 37°C) [1] | 21.7 mg/mL at 25°C[2] |
| Permeability (Papp, cm/s) | Moderate to High | Low to Moderate (Predicted) | High (46.3-53.5 x 10 ⁻⁶ cm/s)[3] |
| Metabolic Stability (t _{1/2} , min) | Moderate to High | Short (active metabolite SIN-1 has a half-life of 1-2 hours) | ~4 hours[4] |
| Lipinski's Rule of Five | 0 violations | 0 violations | 0 violations |

Experimental Workflow for Drug-Like Property Evaluation

The following diagram illustrates a typical experimental workflow for assessing the drug-like properties of a compound in early drug discovery.



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A typical workflow for evaluating the drug-like properties of a compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Aqueous Solubility Determination

A standard method for determining aqueous solubility is the shake-flask method. An excess amount of the compound is added to a known volume of water or a relevant buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). The suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). After reaching equilibrium, the suspension is filtered to remove the undissolved solid. The concentration of the dissolved compound in the filtrate is then quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive membrane permeability. A filter plate with 96 wells is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane. The wells of a donor plate are filled with a solution of the test compound in a buffer (e.g., PBS at pH 7.4). The acceptor plate wells are filled with a buffer solution. The donor plate is then placed on top of the acceptor plate, creating a "sandwich". The assembly is incubated for a specific period (e.g., 4-18 hours) at room temperature. After incubation, the concentration of the compound in both the donor and acceptor wells is determined by HPLC-UV or LC-MS/MS. The apparent permeability coefficient (P_{app}) is then calculated.

Caco-2 Permeability Assay

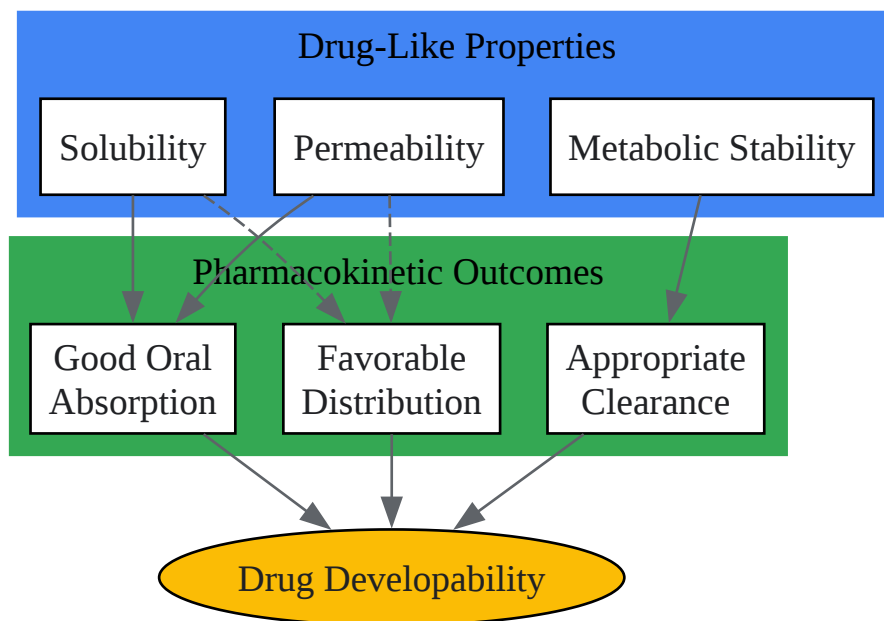
The Caco-2 permeability assay is considered the gold standard for in vitro prediction of intestinal drug absorption.[5] Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on a semi-permeable filter support in a transwell plate and cultured for 21-23 days to form a differentiated and polarized monolayer with tight junctions, mimicking the intestinal epithelium.[6] To measure permeability, the culture medium is replaced with a transport buffer. The test compound is added to the apical (donor) side, and samples are taken from the basolateral (receiver) side at various time points. The concentration of the compound in the samples is quantified by LC-MS/MS. The apparent permeability coefficient (P_{app}) is calculated from the flux of the compound across the cell monolayer.

Microsomal Stability Assay

The microsomal stability assay is used to assess the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s (CYPs). The test compound is incubated with liver microsomes (e.g., human or rat) and a cofactor, NADPH, which is required for the activity of most CYPs. The reaction is initiated by the addition of NADPH and incubated at 37°C. Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile. The remaining concentration of the parent compound is quantified by LC-MS/MS. The rate of disappearance of the compound is used to calculate the in vitro half-life ($t_{1/2}$) and intrinsic clearance (CL_{int}).

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the key drug-like properties and their impact on the overall developability of a compound.



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Relationship between drug-like properties and developability.

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- To cite this document: BenchChem. [Evaluating the Drug-Like Properties of 3-(dimethylamino)sydnone: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15480062#evaluating-the-drug-like-properties-of-3-dimethylamino-sydnone>]

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